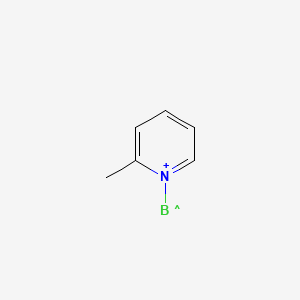
Thymidine 3',5'-diphosphate tetrasodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine 3’,5’-diphosphate tetrasodium: is a chemical compound known for its role as a selective inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1), a subunit of the MicroRNA regulatory complex RISC . This compound has significant applications in biochemical research, particularly in the study of enzyme inhibition and tumor suppression .
準備方法
Synthetic Routes and Reaction Conditions: Thymidine 3’,5’-diphosphate tetrasodium can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine at the 3’ and 5’ positions using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of thymidine 3’,5’-diphosphate tetrasodium involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through crystallization or chromatography to achieve high purity levels required for research applications .
化学反応の分析
Types of Reactions: Thymidine 3’,5’-diphosphate tetrasodium primarily undergoes substitution reactions due to the presence of phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Major Products: The major products formed from these reactions include thymidine monophosphate and inorganic phosphate derivatives .
科学的研究の応用
Chemistry: Thymidine 3’,5’-diphosphate tetrasodium is used as a catalyst in various biochemical reactions. Its ability to inhibit specific enzymes makes it valuable in studying enzyme kinetics and mechanisms .
Biology: In biological research, this compound is utilized to investigate the role of SND1 in MicroRNA regulation and gene expression. It is also used in cell culture studies to understand its effects on cellular processes .
Medicine: Thymidine 3’,5’-diphosphate tetrasodium has shown potential in cancer research due to its anti-tumor activity. It is used in preclinical studies to evaluate its efficacy in inhibiting tumor growth and modulating immune responses .
Industry: In the pharmaceutical industry, this compound is employed in the development of enzyme inhibitors and therapeutic agents. Its role in enzyme inhibition makes it a candidate for drug discovery and development .
作用機序
Thymidine 3’,5’-diphosphate tetrasodium exerts its effects by selectively inhibiting staphylococcal nuclease and SND1. The inhibition of these enzymes disrupts the MicroRNA regulatory complex RISC, leading to altered gene expression and reduced tumor growth . The molecular targets include the active sites of the enzymes, where the compound binds and prevents their catalytic activity .
類似化合物との比較
Thymidine 3’,5’-disphosphate: Another inhibitor of staphylococcal nuclease and SND1, but less stable compared to the tetrasodium form.
Thymidine 5’-diphosphate: Used in similar biochemical applications but lacks the dual phosphorylation at the 3’ and 5’ positions.
Uniqueness: Thymidine 3’,5’-diphosphate tetrasodium is unique due to its dual phosphorylation, which enhances its inhibitory activity and stability. This makes it more effective in biochemical and medical research compared to its analogs .
特性
分子式 |
C10H12N2Na4O11P2 |
|---|---|
分子量 |
490.12 g/mol |
IUPAC名 |
tetrasodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |
InChIキー |
VDPDGAPWPLBFIC-ZKRIHRHSSA-J |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)




![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)

![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)


![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)

![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
